molecular formula C15H16N2O2S B1443298 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine CAS No. 1220033-61-3

5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine

Cat. No.: B1443298
CAS No.: 1220033-61-3
M. Wt: 288.4 g/mol
InChI Key: BNADQDGMMSYHSW-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine is a synthetic organic compound that features an indole moiety and a methylsulfonyl group attached to a phenylamine structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methylsulfonyl Group:

    Coupling with Phenylamine: The final step involves coupling the indole derivative with phenylamine under suitable conditions, often using a catalyst or activating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology

Biologically, compounds with indole structures are often investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or neuroprotective activities.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity through binding interactions. The methylsulfonyl group might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    5-Methoxyindole-2-carboxylic acid: A synthetic indole derivative with potential biological activity.

    Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic agents.

Uniqueness

5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine is unique due to the combination of the indole moiety and the methylsulfonyl group, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-20(18,19)15-7-6-12(10-13(15)16)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNADQDGMMSYHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine
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5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine
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5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine
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5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine

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